molecular formula C39H27N3 B1589325 Tris-biphenyl triazine CAS No. 31274-51-8

Tris-biphenyl triazine

Cat. No.: B1589325
CAS No.: 31274-51-8
M. Wt: 537.6 g/mol
InChI Key: CENPSTJGQOQKKW-UHFFFAOYSA-N
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Description

Significance of Triazine-Based Compounds in Scientific Research

Triazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest from the scientific community. researchgate.netmdpi.com The 1,3,5-triazine (B166579) core, a six-membered aromatic ring with alternating carbon and nitrogen atoms, serves as a fundamental building block for a wide array of chemical materials. mdpi.comresearchgate.net The versatility of the triazine structure is due in part to its straightforward and cost-effective synthesis, often starting from cyanuric chloride. researchgate.net

These compounds are integral to numerous fields, including medicinal chemistry, where they form the core structure of various drugs with a broad spectrum of pharmacological activities. researchgate.netresearchgate.netnih.gov Triazine derivatives have been investigated for their potential as anti-cancer, anti-viral, anti-inflammatory, and antimicrobial agents. researchgate.netmdpi.comnih.gov Beyond pharmaceuticals, triazines have found applications in agriculture as herbicides and in the manufacturing of resins and dyes. researchgate.netwisdomlib.org Their unique chemical properties, stemming from the nitrogen atoms in the ring structure, make them valuable intermediates in organic synthesis. wisdomlib.org

Historical Context of Tris-biphenyl triazine Development and Research Trajectory

This compound, also known by the INCI name this compound and the trade name Tinosorb A2B, represents a notable advancement in the field of organic UV filters. procoal.co.ukwikipedia.org The development of this compound was the result of extensive research aimed at creating stable and effective molecules for broad-spectrum UV absorption. First synthesized and characterized in the early 2000s, its unique structure, featuring a central triazine core with three biphenyl (B1667301) substituents, provides high photostability and the ability to absorb harmful UV radiation.

Its official recognition as a UV filter in cosmetic products came in July 2013, when it was registered in Annex VI of the "Cosmetics Regulation" (EC) No. 1223/2009 of the European Parliament and of the Council. nih.gov This marked a significant milestone, as it was the first new filter to be added to this list since the regulation came into force. nih.gov Since then, its use has been approved in other regions, including Australia and, more recently, South Korea, which authorized its use as a UV filter in sunscreen products in August 2024, with a maximum concentration of 10% and specific regulations for its nanoparticle form. wikipedia.orgpersonalcaremagazine.com

Current Research Landscape and Emerging Scientific Challenges

The current research on this compound is multifaceted, focusing on its performance, safety, and sustainability. sofw.comsofw.com A key area of investigation is its efficacy as a UV filter, particularly in comparison to other available filters like Phenylbenzimidazole Sulfonic Acid (PBSA) and Titanium Dioxide (TiO2). sofw.comsofw.com Studies have shown that this compound is highly effective, offering significant SPF and UVA protection factor (UVA-PF) units per percentage of use, and exhibits excellent photostability. nih.gov

A significant challenge in the field of sun protection is the move away from certain older UV filters due to concerns about their safety for both humans and the environment. sofw.comsofw.com This has spurred research into more modern and efficient alternatives like this compound. sofw.comsofw.com Researchers are also exploring the benefits of using this compound in various formulations, including its potential for blue light protection and water resistance. sofw.com

Another area of active research involves the use of this compound in nanoparticle form. researchgate.netkarger.com Scientists are studying the photorelaxation of this compound from monomers to nanoparticles to better understand its electronic deactivation mechanism. researchgate.net The challenges associated with nanoparticulate UV filters, including their size and potential for skin permeation, are also under investigation. karger.com The environmental fate and potential impact of organic UV filters on ecosystems, such as coral reefs, are growing areas of concern and research. oup.com

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Name 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine
INCI Name This compound
Trade Name Tinosorb A2B
CAS Number 31274-51-8
Molecular Formula C39H27N3
Molar Mass 537.66 g/mol
Appearance White solid
Melting Point 281.3 °C
UV Absorption Broad-spectrum (UVA2 and UVB)

Source: wikipedia.orgtga.gov.au

Table 2: Regulatory Status of this compound

Region/CountryStatusMaximum Concentration
European Union Approved10%
Australia Approved10%
South Korea Approved10%
United States Not ApprovedN/A

Source: wikipedia.orgpersonalcaremagazine.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tris(4-phenylphenyl)-1,3,5-triazine
Source PubChem
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InChI

InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENPSTJGQOQKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30185197
Record name Tris-biphenyl triazine
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Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31274-51-8
Record name 2,4,6-Tribiphenyl-4-yl-1,3,5-triazine
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Record name Tris-biphenyl triazine
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Record name Tris-biphenyl triazine
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Record name 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl)
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Record name TRIS-BIPHENYL TRIAZINE
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Synthetic Methodologies and Chemical Synthesis Pathways

Nucleophilic Aromatic Substitution Approaches

The most prevalent and industrially significant route for synthesizing Tris-biphenyl triazine is through nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This method is valued for its reliability and scalability. smolecule.com The fundamental process involves the stepwise replacement of chlorine atoms on a triazine precursor with biphenyl (B1667301) nucleophiles. smolecule.com

Reaction Mechanisms and Kinetic Considerations

The synthesis typically starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the electrophilic core. smolecule.com The three chlorine atoms on the triazine ring are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring. The reaction proceeds through a sequential substitution mechanism where each chlorine atom is replaced by a biphenyl-containing nucleophile. smolecule.com

A critical aspect of this synthesis is the temperature-dependent reactivity of the chlorine atoms. The substitution of each chlorine atom requires progressively harsher conditions, a kinetic consideration that allows for controlled synthesis. researchgate.netarkat-usa.org

The first substitution can often be achieved at low temperatures, around 0 °C. researchgate.netarkat-usa.org

The second substitution typically requires elevated temperatures, near room temperature or slightly above (e.g., ~40 °C). researchgate.net

The final, third substitution necessitates significantly higher temperatures, often above 80 °C or even 120 °C, to overcome the reduced reactivity of the dichlorinated triazine intermediate. smolecule.comresearchgate.net

This stepwise reactivity is crucial for selectively producing tris-substituted triazines rather than a mixture of mono-, di-, and tri-substituted products. google.com

Precursor Design and Reactant Selection

The selection of appropriate precursors is fundamental to a successful synthesis. The two primary components are the triazine core and the biphenyl nucleophile.

Triazine Precursor : Cyanuric chloride is the most common starting material due to its commercial availability and the high reactivity of its chlorine atoms, which serve as excellent leaving groups. smolecule.commdpi.com

Biphenyl Reactant : The nucleophilic component is typically a biphenyl derivative. smolecule.com Grignard reagents, such as those prepared from brominated biphenyl derivatives and magnesium metal, can be used. smolecule.com Another approach involves using biphenyl derivatives like 4-phenylphenol in the presence of a base. smolecule.com The choice of substituents on the biphenyl rings can be varied to fine-tune the properties of the final this compound molecule for specific applications. smolecule.com

Table 1: Key Reactants in this compound Synthesis

Reactant RoleChemical NameFormulaKey Function
Triazine CoreCyanuric chlorideC₃Cl₃N₃Provides the central electrophilic 1,3,5-triazine (B166579) ring.
Biphenyl Nucleophile4-Biphenyl Grignard ReagentC₁₂H₉MgBrActs as the nucleophile to displace chlorine atoms on the triazine ring.
Biphenyl Nucleophile4-PhenylphenolC₁₂H₁₀OServes as an alternative nucleophilic component, reacting in the presence of a base.

Catalysis in Synthesis

While the nucleophilic substitution can proceed without a catalyst, catalysts are often employed to enhance reaction rates and improve selectivity.

Lewis Acids : In related Friedel-Crafts type reactions for aryl-triazine synthesis, Lewis acids such as aluminum chloride are commonly used. google.comgoogle.com They function by activating the triazine ring, making it more electrophilic and susceptible to attack by the aromatic nucleophile. The amount of Lewis acid can range from 0.2 to 1.5 equivalents per equivalent of the s-triazine. google.com

Bases : When using precursors like 4-phenylphenol, a base is required to deprotonate the hydroxyl group, forming a more potent phenoxide nucleophile. smolecule.com Bases like sodium hydroxide, sodium bicarbonate, and potassium carbonate are used to facilitate the reaction and to neutralize the HCl byproduct formed during the substitution. mdpi.comgoogle.com

Phase-Transfer Catalysts : In two-phase systems (e.g., water/xylene), quaternary ammonium salts can be used as phase-transfer catalysts to shuttle the nucleophile from the aqueous phase to the organic phase where the triazine reactant is located. google.com

Condensation and Cyclization Reactions

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is paramount in the synthesis of this compound. This requires careful optimization of several reaction parameters. Under optimized conditions, yields can range from 88% to 95%. smolecule.com

Temperature Control : As discussed, stepwise increases in temperature are the most critical factor for ensuring complete tri-substitution while minimizing the formation of incompletely reacted intermediates. researchgate.netarkat-usa.org A typical temperature range for the final substitution step is between 80°C and 120°C. smolecule.com

Stoichiometry : The molar ratio of the biphenyl nucleophile to cyanuric chloride must be carefully controlled. A stoichiometric excess of the biphenyl derivative is often used to ensure all three chlorine atoms are substituted.

Microwave Irradiation : Modern synthetic methods may employ microwave irradiation as an energy source. This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating. mdpi.comchim.it

Table 2: Influence of Reaction Conditions on Synthesis Outcome

ParameterConditionEffect on Yield and Selectivity
Temperature Stepwise increase (0°C to >100°C)Crucial for sequential substitution, ensuring high selectivity for the tri-substituted product. researchgate.netarkat-usa.org
Reactant Ratio ≥ 3 equivalents of biphenyl nucleophileDrives the reaction to completion, maximizing the yield of this compound. smolecule.com
Catalyst Lewis acids / BasesIncreases reaction rate and efficiency. google.comgoogle.com
Heating Method Conventional vs. MicrowaveMicrowave irradiation can lead to shorter reaction times and potentially higher yields. mdpi.comchim.it

Solvent Effects on Reaction Outcomes

Solvent Polarity : The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates formed during the nucleophilic aromatic substitution.

Common Solvents : A range of solvents can be employed, with the choice often depending on the specific nucleophile and reaction conditions. Common options include:

Ethers : Tetrahydrofuran (THF) and dioxane are frequently used, particularly for Grignard reactions. smolecule.com

Alcohols : Ethanol (B145695) can be used as a solvent, especially in reactions involving phenoxides. smolecule.com

Aprotic Solvents : Acetonitrile and dichloromethane are also utilized in various synthetic protocols for substituted triazines. mdpi.commdpi.com

Aromatic Hydrocarbons : Solvents like xylene or chlorobenzene may be used, particularly in higher temperature reactions. google.com

The selection of the solvent system is critical for optimizing the reaction efficiency and ensuring the purity of the final product. smolecule.com

Advanced Synthetic Techniques

The synthesis of this compound, a molecule with C3 symmetry, relies on advanced organic chemistry techniques to construct the central 1,3,5-triazine core and attach the three biphenyl substituents. Key industrial methods prioritize efficiency, yield, and purity, often involving high-temperature conditions.

High-Temperature Reaction Protocols

High-temperature reaction protocols are essential for driving the complete substitution of precursors to form the sterically hindered and highly stable this compound molecule. Two primary high-temperature strategies are the cyclotrimerization of nitriles and the nucleophilic aromatic substitution on a triazine core.

Cyclotrimerization of Biphenyl-4-carbonitrile: This method involves the acid-catalyzed trimerization of three biphenyl-4-carbonitrile molecules to form the 1,3,5-triazine ring directly. The reaction requires harsh conditions, including high temperatures and the presence of a strong Lewis acid like aluminum chloride, to proceed effectively wikipedia.org.

Nucleophilic Aromatic Substitution: The most common industrial route involves the sequential substitution of the chlorine atoms on cyanuric chloride with a biphenyl nucleophile wikipedia.orgresearchgate.net. Due to decreasing reactivity of the triazine ring after each substitution, elevated temperatures are required to achieve the fully trisubstituted product researchgate.net. The final substitution step, in particular, often necessitates temperatures exceeding 120°C to overcome the steric hindrance and reduced electrophilicity of the dichlorotriazine intermediate researchgate.net. Another advanced approach involves a Suzuki coupling reaction, where a pre-formed 2,4,6-tris(bromophenyl)-1,3,5-triazine intermediate is reacted with a boronic acid in the presence of a palladium catalyst at high temperatures wikipedia.org.

Control of reaction temperature is critical in these syntheses. Insufficient heat can lead to incomplete reaction and a mixture of mono-, di-, and trisubstituted products, while excessive temperatures can cause decomposition and unwanted side reactions, complicating purification google.com.

Table 1: Representative High-Temperature Synthetic Protocols for Triazines

Method Reactants Catalyst / Conditions Temperature (°C) Key Features
Nucleophilic Substitution Cyanuric chloride, Biphenyl Aluminum chloride (Lewis acid) >120 Stepwise substitution requires increasing temperature for each step researchgate.net.
Cyclotrimerization Biphenyl-4-carbonitrile Aluminum chloride (Lewis acid) High Temperature Direct formation of the trisubstituted triazine ring from nitrile precursors wikipedia.org.

Post-Synthetic Purification and Isolation Strategies

Achieving the high purity (typically >98%) required for its applications necessitates robust post-synthetic purification and isolation strategies. The crude product from synthesis contains unreacted starting materials, partially substituted intermediates, and byproducts, which must be removed.

Chromatographic Separation Techniques

Chromatography is a powerful tool for purifying this compound, particularly at the laboratory and analytical scale.

Column Chromatography: This is a standard method for purifying the crude product. A silica gel stationary phase is typically used with a non-polar mobile phase system, such as a mixture of hexane and ethyl acetate or hexane and dichloromethane, to separate the desired non-polar product from more polar impurities smolecule.comnih.gov. Progress is monitored by thin-layer chromatography (TLC) smolecule.com.

High-Performance Liquid Chromatography (HPLC): HPLC, and particularly Ultra-High-Performance Liquid Chromatography (UHPLC), serves as the definitive method for assessing purity and can also be used for preparative purification to obtain highly pure analytical standards smolecule.comuniba.sk. Reversed-phase columns, such as C18 or phenyl-based stationary phases, are commonly employed mdpi.com. The mobile phase often consists of a mixture of water with organic solvents like methanol or acetonitrile mdpi.com. Detection is typically performed using a UV detector at a wavelength where the compound strongly absorbs, such as 314 nm smolecule.com.

Table 2: Common Chromatographic Purification and Analysis Methods for Triazine Derivatives

Technique Stationary Phase Typical Mobile Phase Detection Purpose
Flash Column Chromatography Silica Gel Hexane / Ethyl Acetate; Hexane / Dichloromethane TLC Visualization Preparative purification of crude product smolecule.comnih.gov.
Analytical HPLC/UHPLC C18 or Phenyl Reversed-Phase Acetonitrile / Water or Methanol / Water UV (e.g., 314 nm) Final purity assessment (>98%) smolecule.commdpi.comtcichemicals.com.

Recrystallization and Crystallization Engineering

Recrystallization is the most common and economically viable method for the large-scale purification of this compound smolecule.com. The principle of this technique is based on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. The crude solid is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is critical. Suitable solvents for this compound include ethanol, n-butanol, and toluene smolecule.com. The solvent selection can influence the final crystal form (polymorphism), which is a key aspect of crystallization engineering mdpi.comresearchgate.net. Different polymorphs can have different physical properties. For purification, the goal is to select a solvent system that provides high recovery of a stable, easily filterable crystalline solid with high purity.

Crystallization engineering also extends to controlling the crystallization process to prevent the formation of unwanted crystal structures or to inhibit crystallization in final product formulations, although the primary use in the context of synthesis is purification mdpi.comresearchgate.net.

Table 3: Reported Recrystallization Solvents for this compound and Related Compounds

Solvent(s) Temperature Profile Outcome
Toluene Dissolve in hot, cool slowly Yields highly pure crystals smolecule.com.
Ethanol Dissolve in hot, cool slowly Effective for purification smolecule.com.
n-Butanol Dissolve in hot, cool slowly Effective for purification smolecule.com.

Preparation of Dispersions and Nanomaterials

Due to its very low solubility in water and limited solubility in cosmetic oils, this compound is formulated as an aqueous dispersion of nanoparticles for many of its applications nih.govresearchgate.net. This approach enhances its utility by creating a stable, high-concentration product that can be easily incorporated into larger systems.

The primary method for producing these nanoparticles is through a top-down mechanical process known as ball milling or bead milling researchgate.netjst.go.jp. In this process, the solid this compound powder is placed in a chamber with milling media (small, hard beads, often made of ceramic). The chamber is agitated at high speed, causing the beads to collide with the powder particles, breaking them down into the nanometer size range jst.go.jpunderstandingnano.com.

The milling is performed in an aqueous medium containing stabilizers, such as surfactants and polymers. These additives are crucial as they adsorb onto the surface of the newly formed nanoparticles, preventing them from re-agglomerating due to strong attractive forces researchgate.net. The result is a stable, milky-white aqueous dispersion of this compound nanoparticles nih.gov.

Table 4: Typical Components of a Commercial this compound Nano-Dispersion

Component Type Example Compound Function in Dispersion
Active Ingredient This compound The core functional component.
Dispersion Medium Water (Aqua) The liquid base of the dispersion.
Surfactant / Dispersant Decyl Glucoside Stabilizes nanoparticles by preventing agglomeration.
Thickener / Stabilizer Xanthan Gum Increases viscosity to prevent settling and improve stability.
Co-solvent / Humectant Butylene Glycol Improves processing and freeze-thaw stability.

Wet-Milling Processes for Nanoparticle Formation

Wet-milling is a top-down mechanical process used to reduce the particle size of a solid material suspended in a liquid phase. csmres.co.uknih.gov This technique is highly effective for producing nanocrystals and is scalable for industrial production. csmres.co.uknih.gov For this compound, the process involves milling the coarse powder of the compound in an aqueous medium containing stabilizers until a desired particle size distribution is achieved. researchgate.netnih.gov

The most common apparatus for this process is a media mill, often a ball mill, which utilizes milling beads (e.g., zirconia) as the grinding media. researchgate.netnih.gov The key process parameters that influence the final nanoparticle characteristics include:

Milling Media: The size, density, and concentration of the milling beads are critical. Smaller beads generally lead to finer nanoparticles due to an increased number of contact points and higher collision frequency. csmres.co.uk

Agitator Speed: Higher speeds increase the kinetic energy of the milling beads, leading to more effective particle size reduction.

Temperature: The process generates heat, which must be controlled to prevent any degradation of the compound or stabilizers.

Slurry Concentration: The concentration of this compound in the aqueous phase affects the milling efficiency.

Stabilizer Concentration: The type and amount of stabilizer are crucial for preventing particle aggregation during and after milling. csmres.co.uk

Research has shown that preparing nano-particulate aqueous dispersions of this compound can be achieved with wet-milling procedures, resulting in median particle diameters in the range of 100 to 160 nm. researchgate.net The commercial UV filter, marketed as Tinosorb A2B, is a microfine aqueous dispersion of this compound nanoparticles. basf.comsempreviva-cosmetics.com

ParameterDescriptionImpact on Nanoparticle Formation
Milling Media (Beads)Material (e.g., Zirconia), size, and density of the grinding media.Smaller, denser beads increase milling efficiency and result in smaller particle sizes. csmres.co.uk
Agitator SpeedThe rotational speed of the mill's agitator.Higher speeds impart more energy, leading to faster and finer grinding.
TemperatureThe temperature of the slurry during milling.Must be controlled to avoid compound degradation and maintain stabilizer integrity.
FormulationConcentration of this compound and the selection and concentration of stabilizers.Optimized concentrations are necessary for efficient milling and to prevent agglomeration. csmres.co.uk

Stabilization Mechanisms of Aqueous Dispersions

The long-term stability of the this compound nanoparticle dispersion is critical for its commercial application. smolecule.com Due to their high surface area and hydrophobic nature, these nanoparticles have a strong tendency to agglomerate to reduce their surface energy. To counteract this, a combination of stabilization mechanisms is employed, primarily involving steric and electrostatic repulsion, supplemented by viscosity modification of the continuous phase.

The commercial formulation of this compound (Tinosorb A2B) provides insight into the stabilization strategy. Its components include Decyl Glucoside, Disodium Phosphate, Butylene Glycol, and Xanthan Gum in an aqueous base. basf.comsempreviva-cosmetics.comulprospector.com

Steric Stabilization: This is typically achieved by adsorbing polymers or non-ionic surfactants onto the nanoparticle surface. In the case of this compound dispersions, Decyl Glucoside, an alkylpolyglucoside, acts as a non-ionic surfactant. basf.comsempreviva-cosmetics.com It adsorbs onto the hydrophobic surface of the this compound particles, presenting its hydrophilic carbohydrate portion to the aqueous phase. This creates a hydrated layer that sterically hinders the close approach of other particles, preventing aggregation.

Electrostatic Stabilization: While less dominant in this system due to the non-ionic primary stabilizer, electrostatic forces can contribute. Disodium Phosphate is an electrolyte that can influence the surface charge (zeta potential) of the particles and the ionic strength of the medium. basf.comsempreviva-cosmetics.com A sufficient surface charge can create repulsive forces between particles, further enhancing stability.

Viscosity Modification: Xanthan Gum is a polysaccharide that functions as a thickening agent, increasing the viscosity of the aqueous continuous phase. basf.comsempreviva-cosmetics.com According to Stokes' law, increasing the viscosity of the medium slows down the sedimentation of particles, thereby improving the kinetic stability of the dispersion.

Molecular Aggregation: In addition to external stabilizers, the this compound molecules themselves exhibit a tendency to form stable, energetically favorable π-stacked aggregates in aqueous environments. nih.govresearchgate.net This self-aggregation behavior is a key factor in the formation of the primary nanoparticles and influences the final spectroscopic properties of the dispersion. smolecule.comnih.gov

The combination of these mechanisms ensures that the this compound nanoparticles remain well-dispersed in the aqueous phase, providing a stable and effective product for use in cosmetic formulations. basf.com

Compound NameRole in DispersionStabilization Mechanism
Decyl GlucosideNon-ionic surfactant / Steric stabilizerAdsorbs to the nanoparticle surface, creating a protective hydrophilic layer that prevents agglomeration. basf.comsempreviva-cosmetics.com
Disodium PhosphateBuffering agent / ElectrolyteContributes to electrostatic stabilization by influencing surface charge and ionic strength. basf.comsempreviva-cosmetics.com
Xanthan GumThickener / Rheology modifierIncreases the viscosity of the aqueous phase, slowing particle movement and preventing sedimentation. basf.comsempreviva-cosmetics.com
Butylene GlycolSolvent / HumectantAids in the dispersion process and helps maintain the hydration of stabilizer layers. basf.comsempreviva-cosmetics.com

Molecular Architecture and Theoretical Investigations

Structural Characterization and Elucidation

The definitive identification and structural confirmation of Tris-biphenyl triazine rely on a combination of spectroscopic methods and crystallographic analysis. These techniques provide a comprehensive understanding of its molecular connectivity and three-dimensional arrangement in the solid state.

Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the molecular structure of this compound. Key techniques include Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the molecule's symmetrical nature, its ¹H and ¹³C NMR spectra are expected to show a distinct set of signals corresponding to the protons and carbons of the biphenyl (B1667301) substituents and the triazine core. However, the characterization of triazine derivatives by NMR can be challenging due to their low solubility in common deuterated solvents. This issue is often attributed to strong intermolecular π-stacking interactions between the aromatic moieties. tdx.cat To overcome this, spectra may be acquired at elevated temperatures or with the use of co-solvents like trifluoroacetic acid (TFA) to disrupt aggregation and improve solubility. tdx.cat The ¹H NMR spectrum would feature multiplets in the aromatic region (typically 7.0-9.0 ppm), while the ¹³C NMR spectrum would show characteristic signals for the triazine ring carbons at the low-field end (around 170 ppm) and a series of signals for the distinct carbons of the biphenyl units. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups. The triazine ring exhibits several characteristic vibrations, including C=N stretching and ring deformation modes in the 1510–1550 cm⁻¹ region, C−N stretching vibrations between 1350–1450 cm⁻¹, and an out-of-plane ring deformation band around 800–900 cm⁻¹. researchgate.net Additional bands corresponding to the C-H and C=C vibrations of the biphenyl aromatic rings would also be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy : this compound is a strong ultraviolet absorber, a property directly linked to its electronic structure. In solution, it exhibits a strong, broad absorption band covering the UVB and UVA2 regions. wikipedia.org A study reported an absorption maximum (λmax) at approximately 310 nm with a high molar absorptivity of 57,000 L mol⁻¹ cm⁻¹. The absorption spectrum is sensitive to the solvent environment. nih.gov When prepared as an aqueous dispersion of nanoparticles, the UV spectrum shows a slight hypsochromic (blue) shift of the main absorption band, accompanied by the appearance of a shoulder at longer wavelengths. nih.gov This spectral change is attributed to the formation of molecular aggregates in the dispersed state. nih.gov

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and information on intermolecular packing. While this technique is crucial for validating the spatial arrangement of the triazine core and the orientation of the biphenyl substituents, a published single-crystal structure for 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine was not identified in a review of the pertinent scientific literature. However, computational studies based on Density Functional Theory (DFT) predict a largely planar triazine core, with the biphenyl groups twisted out of the plane of the central ring to minimize steric hindrance. This twisted, propeller-like conformation is a common feature in 2,4,6-triaryl-1,3,5-triazines.

Electronic Structure and Quantum Chemical Studies

Quantum chemical calculations have become indispensable tools for understanding the relationship between the molecular structure of this compound and its electronic properties. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide deep insights into its ground and excited states.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are widely employed to predict the ground-state properties of molecules like this compound. These studies typically focus on determining the most stable molecular geometry and understanding intermolecular interactions.

Optimized Geometry : Using functionals such as PBE0-D3, DFT calculations have been used to determine the optimized, lowest-energy structure of the this compound monomer. researchgate.net These calculations confirm the C₃ symmetric, propeller-like structure.

Intermolecular Aggregation : DFT studies have been crucial in explaining the spectroscopic observations of this compound in aqueous dispersions. Calculations have shown that this compound molecules can form stable, energetically favorable π-stacked aggregates. nih.govresearchgate.net The formation of these aggregates, where the aromatic systems of adjacent molecules interact, is responsible for the observed changes in the UV-Vis absorption spectrum compared to the isolated molecule in an organic solvent. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Analysis

TD-DFT is a powerful computational method used to investigate the electronic excited states of molecules and predict their UV-Vis absorption spectra. For this compound, TD-DFT calculations have successfully corroborated experimental findings and provided a deeper understanding of its photophysical behavior.

Prediction of UV-Vis Spectra : TD-DFT calculations accurately predict the UV-Vis absorption spectra of isolated this compound molecules in various solvents, such as ethanol (B145695) and dioxane, showing good agreement with experimental data. nih.gov Furthermore, these calculations have been used to model the spectra of molecular aggregates (dimers, trimers, etc.). The results show that π-stacking leads to the emergence of new electronic transitions, which explains the shoulder peak observed experimentally in aqueous dispersions. researchgate.net

Photochemical Deactivation : The remarkable photostability of this compound has been investigated using TD-DFT. These studies explore the deactivation pathways of the electronically excited molecule, providing insights into how it efficiently dissipates absorbed UV energy without undergoing chemical degradation. nih.gov

The table below presents the calculated absorption maxima (λmax) and oscillator strengths (f) for the main electronic transitions of this compound as a monomer in different media and as aggregates in water, based on TD-DFT calculations.

SystemMediumCalculated λmax (nm)Oscillator Strength (f)Transition
MonomerGas Phase3161.2683S₀ → S₂
MonomerDioxane3201.2390S₀ → S₂
MonomerEthanol3231.2450S₀ → S₂
MonomerWater3261.2290S₀ → S₂
Dimer AggregateWater3240.4358S₀ → S₄
Trimer AggregateWater3210.2446S₀ → S₆

Data adapted from Naumov, S., Herzog, B., & Abel, B. (2023). Spectra and photorelaxation of tris-biphenyl-triazine-type UV absorbers: from monomers to nanoparticles. Photochemical & Photobiological Sciences. researchgate.net

Molecular Orbital Theory and Electron Delocalization

Molecular Orbital (MO) theory helps to explain the electronic properties of this compound by describing the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Extended π-System : The structure of this compound, featuring a central electron-deficient 1,3,5-triazine (B166579) ring connected to three electron-rich biphenyl groups, creates an extensive π-conjugated system. This delocalization of electrons across the molecule is the primary reason for its strong absorption of UV radiation.

Conformational Dynamics and Energy Landscape

The three-dimensional arrangement of the biphenyl groups relative to the central triazine core in this compound is not static. The molecule possesses considerable conformational flexibility, which influences its interactions and behavior in different environments.

Computational methods, particularly Density Functional Theory (DFT), have been employed to model the molecular geometry of this compound. nih.gov These calculations help in determining the most stable conformations of the molecule. The planar triazine core, conjugated with the three biphenyl groups, creates an extended π-system that is fundamental to its UV absorption properties.

The flexibility of the molecule arises from the rotation around the single bonds connecting the triazine ring to the biphenyl units and the single bond connecting the two phenyl rings within each biphenyl substituent. The conformational landscape is therefore complex, with various possible orientations of the phenyl rings. Theoretical models can predict the energy barriers between different conformations and identify the most energetically favorable arrangements.

In condensed phases, this compound molecules are subject to intermolecular interactions, which can lead to aggregation. Theoretical studies have shown that these molecules can form stable, energetically favorable π-stacked aggregates. nih.gov This aggregation is a significant phenomenon, particularly in aqueous dispersions where the molecule is insoluble.

The formation of these aggregates is driven by non-covalent interactions, such as van der Waals forces and π-π stacking between the aromatic rings of adjacent molecules. The specific geometry of these aggregates influences the material's bulk properties and its spectroscopic behavior. DFT calculations have been utilized to model dimeric and larger aggregates of this compound to understand the energetic favorability and structural characteristics of these assemblies. nih.gov The aggregation of these molecules is a key factor in the formulation of nanoparticles for use in applications such as sunscreens. nih.gov

Computational Predictions of Spectroscopic Behavior

Computational models are instrumental in predicting and interpreting the UV-Vis absorption spectra of this compound. These predictions can be compared with experimental data to validate the theoretical models and to gain a deeper understanding of the electronic transitions responsible for UV absorption.

Time-dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the UV-Vis spectra of molecules like this compound. nih.gov Theoretical calculations have been performed to predict the absorption spectra in the gas phase as well as in different solvents, such as ethanol, dioxane, and water. nih.gov

These simulations can accurately reproduce the main features of the experimental spectra. For isolated molecules in organic solvents, the calculated UV-Vis spectra show good agreement with the experimentally observed ones. nih.gov The simulations also help to elucidate the nature of the electronic transitions that give rise to the absorption bands.

The following interactive table displays the calculated maximum absorption wavelengths (λmax) for the this compound monomer in various media, as determined by TD-DFT calculations. nih.gov

MediumCalculated λmax (nm)
Gas phase312, 316
Dioxane314, 316, 320
Ethanol315, 322, 323
Water324, 326

This table is based on data from theoretical simulations and illustrates the influence of the surrounding medium on the predicted spectroscopic properties of the this compound monomer.

The solvent environment can influence the energy of the electronic transitions, leading to shifts in the absorption maxima. A shift to shorter wavelengths is known as a hypsochromic or blue shift, while a shift to longer wavelengths is a bathochromic or red shift.

Theoretical calculations have been used to analyze these solvatochromic shifts for this compound. For instance, the UV spectrum of an aqueous dispersion of this compound nanoparticles exhibits a slight hypsochromic shift of the main absorption band, accompanied by a shoulder at longer wavelengths, when compared to its spectrum in organic solvents. nih.gov Computational modeling suggests that this change cannot be explained by a simple solvent effect alone and is likely due to the formation of π-stacked aggregates. nih.gov The aggregation of the molecules leads to changes in the electronic structure that are reflected in the UV-Vis spectrum, including both hypsochromic and bathochromic shifts depending on the specific electronic transitions within the aggregate. nih.gov

The following interactive table presents a comparison of calculated UV-Vis absorption maxima for the this compound monomer and aggregates in water, highlighting the spectral shifts upon aggregation. nih.gov

SpeciesMediumCalculated λmax (nm)
MonomerWater324, 326
DimerWater309, 314, 324, 326, 334, 336, 338
TrimerWater308, 309, 319, 321, 325, 331, 336, 338, 340
TetramerWater306, 309, 310, 322, 325, 331, 338, 340, 350

This table is derived from theoretical calculations and demonstrates the predicted changes in the absorption spectrum of this compound as it forms larger aggregates in an aqueous environment.

Studies on Triazine-Core Polymeric Structures

The 1,3,5-triazine ring is a versatile building block in polymer chemistry due to its thermal stability and the ability to be functionalized at three positions. This allows for the creation of cross-linked polymers and star-shaped molecules. While triazine-based polymers are an active area of research, specific studies detailing the synthesis and characterization of polymeric structures derived directly from the polymerization of this compound as a monomer are not extensively reported in the scientific literature. The primary application of this compound in the context of polymers appears to be as a UV absorber additive to protect the polymer matrix from degradation, rather than as a repeating unit within the polymer backbone. everlight-uva.comuvabsorber.com

Design and Synthesis of C3-Symmetric Polymers

The construction of C3-symmetric polymers based on a this compound core leverages a variety of synthetic methodologies to create star-shaped and network polymers with tailored properties. rsc.org The inherent C3-symmetry of the this compound unit is a foundational element in the design of these materials, which have applications in optoelectronics and as porous organic frameworks. rsc.orgnih.gov

Key synthetic strategies for incorporating the this compound core into polymeric structures include:

Cyclotrimerization Reactions: This is a fundamental approach to forming the 1,3,5-triazine ring itself. Aromatic nitriles can undergo cyclotrimerization to yield the core structure, which can then be further functionalized and polymerized. ias.ac.inresearchgate.net For instance, the cyclotrimerization of 4-bromobenzonitrile (B114466) produces 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791), a key precursor for further elaboration via cross-coupling reactions. ias.ac.in

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are instrumental in extending the molecular framework from a pre-formed triazine core. rsc.orgias.ac.in These reactions allow for the attachment of various aryl groups, leading to the formation of extended π-conjugated systems. ias.ac.in For example, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine can be coupled with arylboronic acids to synthesize biphenyl-based triazine derivatives. ias.ac.in

Etherification and Condensation Reactions: C3-symmetric polymers can also be prepared through the reaction of functionalized triazine cores with other monomers. For example, 1,3,5-tris-(4-hydroxyphenyl)triazine can undergo etherification with acetamide (B32628) derivatives to form polymers with acetamide linkers. researchgate.netresearchgate.net Similarly, polycondensation of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine with dianhydrides yields polyimides with high thermal stability. rsc.orgnih.gov

Oxidative Coupling Polymerization: This method utilizes an oxidizing agent, such as FeCl₃, to polymerize aromatic rings. nih.gov This technique has been employed to synthesize conjugated organic frameworks from triazine-based building blocks, resulting in materials with high surface areas. rsc.orgnih.gov

The table below summarizes various synthetic routes employed in the creation of C3-symmetric polymers featuring a triazine core.

Synthetic Strategy Precursors Resulting Polymer Type Key Features
Cyclotrimerization followed by Suzuki-Miyaura Coupling4-bromobenzonitrile, Arylboronic acidsStar-shaped conjugated moleculesPrecise control over peripheral functional groups. ias.ac.in
Etherification1,3,5-tris-(4-hydroxyphenyl)triazine, Acetamide derivativesPolymers with acetamide linkersIntroduction of flexible linkages. researchgate.netresearchgate.net
Polycondensation2,4,6-tris(4-aminophenyl)-1,3,5-triazine, DianhydridesPolyimidesHigh thermal and chemical stability. rsc.orgnih.gov
Oxidative Coupling Polymerization2,4,6-tris-aromatic-1,3,5-triazineConjugated organic frameworksHigh porosity and surface area. nih.gov

Theoretical Examination of Nonplanar π-Systems in Polymers

The incorporation of the this compound unit into polymers results in nonplanar π-conjugated systems, a feature that significantly influences their electronic and physical properties. acs.orgnih.gov Theoretical and computational studies, primarily using density functional theory (DFT), have been crucial in understanding the structure and behavior of these complex architectures. rsc.orgrsc.org

In contrast to planar π-systems, the steric hindrance between the biphenyl groups in this compound forces a propeller-like, nonplanar conformation. rsc.org This nonplanar geometry is not a detriment; in fact, it can be advantageous in preventing strong intermolecular π-π stacking, which can lead to aggregation-caused quenching in optoelectronic devices. nih.gov

Computational investigations into drum-shaped polymers composed of (1,3,5-triazine)₂ₙ units reveal that the triazine cores are warped into nonplanar, convex/concave π-systems due to steric repulsion and bond tension between adjacent units. acs.org Analysis of the bonding properties in these systems shows a transformation from a planar to a warped π-system. nih.gov This distortion is characterized by the lengthening of certain carbon-carbon bonds connecting the triazine units, deviating from typical C-C single bond lengths. acs.org

Key findings from theoretical examinations include:

Warped Monomer Units: The 1,3,5-triazine cores within the polymer structure are transformed into non-regular hexagons with varying bond lengths. acs.org

Influence on Electronic Properties: The nonplanar structure can be tuned to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. rsc.org

Potential for Novel Properties: The unique nonplanar heterocyclic aromatic configuration is a key determinant of the physical and chemical properties of these polymers, opening avenues for the exploration of novel azacyclic compounds. nih.gov

The following table presents a summary of theoretical findings on nonplanar π-systems in triazine-based polymers.

Parameter Observation Implication
Molecular GeometryNonplanar, propeller-like or warped conformation. acs.orgrsc.orgReduced intermolecular aggregation, potential for high triplet energy materials. rsc.orgnih.gov
Bond LengthsLengthening of C-C bonds connecting triazine units. acs.orgIndication of significant bond tension and steric strain. acs.org
Electronic StructureTunable HOMO and LUMO energy levels. rsc.orgAbility to design materials with specific electronic properties for optoelectronic applications. rsc.org

Photochemistry and Photophysical Mechanisms

Ultraviolet Radiation Absorption Mechanisms

The primary function of Tris-biphenyl triazine as a UV filter is its capacity to absorb UV radiation across the UVB (280-320 nm) and UVA2 (320-340 nm) ranges. wikipedia.orgaltmeyers.org The absorption spectrum shows a strong band with a maximum absorption (λmax) at approximately 310 nm. researchgate.netresearchgate.net The molar absorptivity has been measured at 57,000 L mol⁻¹ cm⁻¹, a value comparable to other triazine-based sunscreens. researchgate.netresearchgate.net

The potent UV-absorbing capability of this compound originates from its molecular structure, which features an extensive π-conjugated system. This system is composed of a central, electron-deficient 1,3,5-triazine (B166579) ring connected to three electron-rich biphenyl (B1667301) groups. This arrangement facilitates the delocalization of electrons across the molecule, which is fundamental to its strong absorption of UV radiation.

Upon exposure to UV radiation, the energy of an absorbed photon promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). altmeyers.org In this compound, these electronic transitions are primarily π → π* transitions within the aromatic system. The specific absorption maxima and the intensity of these transitions are influenced by the molecular environment. Time-dependent density functional theory (TD-DFT) calculations have been used to model these electronic transitions in various media. nih.gov

Calculated Absorption Maxima (λmax) and Oscillator Strengths (f) for this compound Monomer Electronic Transitions researchgate.net
SystemMediumCalculated λmax (nm)Oscillator Strength (f)Transition
MonomerGas Phase312, 3161.2683S₀ → Sₙ
MonomerDioxane314, 316, 3201.2390S₀ → Sₙ
MonomerEthanol (B145695)315, 322, 3231.2450S₀ → Sₙ
MonomerWater324, 3261.2290S₀ → Sₙ

A crucial characteristic of an effective UV filter is its ability to safely dissipate the absorbed energy from its electronically excited state without undergoing chemical alteration. This compound excels in this regard, primarily through non-radiative deactivation pathways. After the molecule absorbs a UV photon and enters an excited state, it must return to its ground state. This process occurs within picoseconds and involves the release of the absorbed energy primarily as thermal energy. altmeyers.orgtga.gov.au

Theoretical studies using TD-DFT have explored the deactivation pathways of the electronically excited molecule. nih.gov These investigations provide insight into how the molecule efficiently dissipates energy, a key factor in its high photostability. The cycle of excitation, electronic deactivation, and equilibration of its vibrational energies is exceptionally rapid, preventing the excited molecule from participating in potentially degrading chemical reactions. tga.gov.au

Excited State Dynamics and Relaxation Processes

The defining characteristic of this compound as a UV absorber is its exceptional photostability, which is intrinsically linked to the efficient deactivation pathways of its electronically excited states nih.gov. Theoretical studies utilizing Time-Dependent Density Functional Theory (TD-DFT) have provided significant insights into the mechanisms by which the molecule dissipates absorbed UV energy.

Upon excitation, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule has several potential relaxation pathways. Computational models suggest that a key deactivation channel involves intersystem crossing (ISC) to a triplet excited state (T₁). The calculated energy of this T₁ state is relatively low, approximately 2.7 eV. Due to this low energy level, the final deactivation from the T₁ state is predicted to occur predominantly through non-radiative vibrational relaxation, dissipating the energy as heat. This efficient internal conversion process is a major reason for the compound's stability, as it provides a rapid and safe route back to the ground state without undergoing photochemical reactions researchgate.net.

Fluorescence and Phosphorescence Spectroscopy

Direct experimental data on the fluorescence and phosphorescence spectra of this compound are not extensively detailed in publicly available literature. However, computational studies provide a theoretical framework for its likely emissive properties.

Fluorescence: Fluorescence is the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). While the molecule absorbs strongly in the UV region, its primary function relies on non-radiative decay pathways to dissipate energy. The efficiency of these non-radiative processes, such as internal conversion and intersystem crossing, suggests that the fluorescence quantum yield is likely to be very low.

Phosphorescence: Phosphorescence is the radiative decay from the lowest triplet state (T₁) to the ground state (S₀). As established by TD-DFT calculations, the T₁ state of this compound is low in energy. This low energy level makes the radiative transition back to the ground state (phosphorescence) less probable than non-radiative deactivation through vibrational relaxation to the ground state. Therefore, significant phosphorescence is not expected to be a major deactivation channel for this molecule researchgate.net.

Time-Resolved Spectroscopic Techniques for Photorelaxation

While time-resolved spectroscopic techniques such as femtosecond transient absorption spectroscopy are powerful tools for directly observing the ultrafast dynamics of excited states, specific studies applying these methods to this compound are not widely reported in the literature. Such techniques would be invaluable for experimentally verifying the computationally predicted pathways and determining the precise timescales of processes like internal conversion and intersystem crossing. For similar multi-branched 1,3,5-triazine derivatives, these methods have been used to determine that the formation and evolution of intramolecular charge transfer states occur on the picosecond and several hundred-picosecond timescales researchgate.net. This indicates that the relaxation dynamics in the this compound system are expected to be extremely rapid, consistent with its high photostability.

Aggregation Effects on Photophysical Properties

This compound is largely insoluble in water and is often prepared as aqueous dispersions of nanoparticles for use in cosmetic formulations researchgate.netnih.gov. In such dispersions, the molecules are prone to aggregation, which significantly influences their photophysical properties compared to the isolated monomeric state observed in dilute organic solvents. Computational studies have found that the molecules can form stable and energetically favorable π-stacked aggregates researchgate.netnih.gov.

Influence of π-Stacked Aggregates on UV-Vis Spectra

The formation of aggregates has a distinct and observable effect on the UV-Vis absorption spectrum of this compound. When dispersed in water as nanoparticles, the spectrum exhibits noticeable changes compared to when it is dissolved in an organic solvent like dioxane or ethanol. Specifically, the main absorption band shows a slight hypsochromic (blue) shift. More significantly, an additional shoulder appears at longer wavelengths researchgate.netnih.gov.

DFT calculations have successfully reproduced these experimental observations, confirming that the spectral changes are a direct result of the formation of π-stacked aggregates. The calculations show how the electronic transitions are modified as the number of molecules in the aggregate increases from a monomer to a dimer, trimer, and larger complexes. This agreement between experimental and calculated spectra provides strong evidence that aggregation is the primary cause of the observed spectral shape in aqueous dispersions researchgate.net.

The following table presents the calculated absorption maxima (λmax) and oscillator strengths (f) for the main electronic transitions of this compound as a monomer in different media and as aggregates in water, based on TD-DFT calculations researchgate.net.

StateMediumCalculated λmax (nm)Calculated Oscillator Strength (f)Main Transition
MonomerGas Phase312, 3161.2683S₀ → Sₓ
MonomerDioxane314, 316, 3201.2390S₀ → Sₓ
MonomerEthanol315, 322, 3231.2450S₀ → Sₓ
MonomerWater324, 3261.2290S₀ → Sₓ
DimerWater309, 314, 3240.4358S₀ → Sₓ
TrimerWater308, 309, 3210.2446S₀ → Sₓ
TetramerWater306, 309, 3250.2355S₀ → Sₓ
PentamerWater3070.4356S₀ → Sₓ

Table 1: Calculated UV-Vis absorption data for this compound (TBPT) monomer and aggregates.

Photochemical Interaction with Other Chemical Species

An ideal UV filter should not only be photostable but also photochemically inert towards other molecules in a formulation and on the skin. Studies have shown that this compound is not a phototoxic or photosensitising agent, indicating it does not readily induce photochemical reactions that lead to skin irritation or sensitization upon UV exposure tga.gov.au.

Its interaction with other UV filters has also been investigated. For instance, in formulations containing the UVA filter avobenzone (butyl methoxydibenzoylmethane, BMDBM), which is known for its susceptibility to photodegradation, this compound was found to remain highly photostable. This is in contrast to other UV filters like Phenylbenzimidazole Sulfonic Acid (PBSA), which shows increased photodegradation when combined with BMDBM sofw.com. This lack of negative photochemical interaction underscores its suitability for use in complex sunscreen formulations. While it is known to be highly stable, it has been noted that it can react with free radicals that are themselves produced within a formulation under UV irradiation sofw.com.

Photosensitization and Quenching Studies

Photosensitization is a process where a molecule that has absorbed light energy transfers that energy to another molecule, thereby inducing a chemical reaction in the second molecule. While this compound is primarily designed to safely dissipate UV energy, the potential for it to act as a photosensitizer is a critical area of study. However, research indicates that it exhibits high photostability, meaning it does not readily degrade or break down under UV exposure. beautydecoded.comsmolecule.comnih.gov This stability is a key attribute, as it suggests a low propensity for engaging in unwanted photosensitization reactions that could produce harmful byproducts.

Fluorescence quenching studies are instrumental in understanding the deactivation pathways of excited molecules. Fluorescence is one of the ways an excited molecule can return to its ground state by emitting light. A quenching process is any interaction that reduces this fluorescence. For UV filters, efficient non-radiative deactivation pathways (dissipating energy as heat rather than light) are desirable. Studies on similar triazine-based compounds often investigate how their fluorescence is quenched by their molecular structure and environment. In the case of this compound, its design facilitates rapid internal conversion and vibrational relaxation, which are non-radiative pathways that efficiently convert the absorbed UV energy into heat. This minimizes the lifetime of the excited state and reduces the likelihood of fluorescence or phosphorescence, as well as photochemical reactions.

Photophysical Process Description Significance for this compound
UV Absorption The molecule absorbs photons in the UVA2 and UVB range.Primary function as a UV filter. wikipedia.orgincidecoder.com
Excited State Deactivation The molecule dissipates the absorbed energy to return to its ground state.Primarily through non-radiative pathways (heat dissipation). smolecule.com
Photosensitization Potential transfer of energy to other molecules.High photostability suggests a low likelihood of this occurring. smolecule.comnih.gov
Fluorescence Quenching Reduction of light emission from the excited state.Efficient internal quenching mechanisms contribute to its stability.

Free Radical Generation under Ultraviolet Exposure

A significant concern with many organic UV filters is their potential to generate free radicals when exposed to UV radiation. These highly reactive species can cause oxidative stress and damage to biological molecules. However, this compound has been specifically engineered for high photostability to minimize this risk. smolecule.comnih.gov

Studies have shown that this compound generates fewer free radicals compared to some other UV filters, which enhances its favorable profile in cosmetic applications. smolecule.com Its mechanism of action, which involves absorbing UV radiation and converting it into less harmful heat, is highly efficient. skya.ae This efficient dissipation of energy reduces the chance of the molecule itself breaking down (photodegradation) to form radical species. The stability of the triazine core and the biphenyl substituents under UV irradiation is a key factor in its low potential for free radical generation. smolecule.com

Electron Spin Resonance (ESR) spectroscopy is a common technique used to detect and quantify free radical production. In studies evaluating the photochemical behavior of UV filters, this method can be employed to measure the relative amount of free radicals generated by a compound upon UV irradiation. Research on this compound highlights its stability, with one study noting that it reacts with free radicals produced in a formulation under UV irradiation, indicating it may even have a role in scavenging radicals rather than producing them. sofw.com

Parameter Finding Experimental Technique Implication
Photostability High; does not significantly degrade under UV exposure. smolecule.comnih.govHPLC analysis before and after UV irradiation would show minimal loss of the parent compound. sofw.com
Free Radical Generation Lower compared to other UV filters. smolecule.comElectron Spin Resonance (ESR) spectroscopy would detect a weak signal for radical formation. sofw.com
Deactivation Pathway Efficiently dissipates UV energy as heat. smolecule.comskya.aeTime-resolved spectroscopy could be used to study the short lifetime of the excited state.

Advanced Material Science Applications

Optoelectronic Devices and Light-Emitting Materials

The distinct electronic characteristics of Tris-biphenyl triazine and its derivatives have positioned them as key materials in the fabrication of advanced optoelectronic devices. The electron-deficient nature of the triazine ring facilitates efficient electron transport, a critical function in many light-emitting technologies.

This compound derivatives are recognized for their efficacy as electron transport materials (ETMs). The triazine core acts as a strong electron-accepting unit, which is beneficial for electron transport. nih.gov This property is essential for balancing charge injection and transport within electronic devices, leading to improved performance and efficiency. For instance, the star-shaped 1,3,5-triazine (B166579) derivative, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), has demonstrated good electron mobility, exceeding 10⁻⁴ cm²V⁻¹s⁻¹. rsc.orgrsc.org The design of such molecules, often involving meta-linkages between the triazine core and the peripheral biphenyl (B1667301) groups, helps to maintain a high triplet energy, which is crucial for preventing energy loss in phosphorescent devices. rsc.orgrsc.org The development of novel triazine-based ETMs is an active area of research, with machine learning techniques being employed to screen for compounds with both high electron mobility and thermal stability, as indicated by a high glass transition temperature. researchgate.net

The excellent electron transport properties of this compound derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). In these devices, they can function as either the electron transport layer (ETL) or as a host material for the emissive layer. rsc.orgacs.org When used as a host material in green phosphorescent OLEDs, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) has enabled the fabrication of highly efficient devices. rsc.orgrsc.org By balancing the charge recombination, OLEDs incorporating T2T as the host have achieved high external quantum efficiencies (ηext) and power efficiencies (ηp). rsc.orgrsc.org

The performance of OLEDs can be significantly influenced by the specific triazine derivative used. Research has shown that modifications to the peripheral aryl groups attached to the triazine core affect the material's morphological, thermal, and photophysical properties, as well as its electron mobility. rsc.orgrsc.org This tunability allows for the optimization of device performance. For example, in a device configuration using T2T as the host doped with a phosphorescent emitter, a high external quantum efficiency of 17.5% and a power efficiency of 59.0 lm W⁻¹ were achieved. rsc.orgrsc.org The continuous design and synthesis of new triazine-based materials are pivotal for advancing OLED technology, aiming for lower power consumption and longer operational lifetimes. researchgate.netmdpi.com

Device HostEmitterETLMax. External Quantum Efficiency (ηext)Max. Power Efficiency (ηp)
T2T(PPy)₂Ir(acac)TBPI17.5%59.0 lm W⁻¹
T3T(PPy)₂Ir(acac)TBPI14.4%50.6 lm W⁻¹
TST(PPy)₂Ir(acac)TBPI5.1%12.3 lm W⁻¹
Data sourced from research on 1,3,5-triazine derivatives as host materials for green phosphorescent OLEDs. rsc.orgrsc.org

Functional Polymers and Frameworks

The rigid and planar structure of the triazine core, combined with the versatile chemistry of its biphenyl substituents, makes this compound an attractive building block for the construction of novel functional polymers and porous frameworks. These materials exhibit high stability and tailored properties for various applications.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability. The triazine ring is a common building block in the synthesis of COFs, known as Covalent Triazine Frameworks (CTFs). acs.orgresearchgate.net These materials are valued for their high nitrogen content, chemical stability, and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

While direct incorporation of the entire this compound molecule into a COF structure is not commonly detailed, the synthesis of biphenyl-based CTFs demonstrates the utility of combining these two moieties. researchgate.net In these structures, biphenyl units act as linkers between triazine nodes, creating a porous framework. The resulting "CTF-biphenyl" has been used as a filler material in mixed-matrix membranes for gas separation applications, such as CO₂/CH₄ separation. researchgate.net The incorporation of the biphenyl-triazine structure enhances the performance of the membranes by increasing permeability while maintaining selectivity. researchgate.net The synthesis of triazine-based COFs often involves the polycondensation of monomers containing triazine units or the trimerization of nitrile-containing monomers. acs.orgresearchgate.net

The triazine core is a versatile platform for synthesizing a variety of polymer composites. The reactivity of precursors like cyanuric chloride allows for the attachment of different functional groups, leading to polymers with diverse properties. mdpi.com For example, sym-2,4,6-trisubstituted-s-triazine derivatives have been synthesized and used as charring agents in combination with ammonium polyphosphate to create intumescent flame-retardant systems for polypropylene composites. mdpi.com The high nitrogen content and thermal stability of the triazine ring contribute to the formation of a protective char layer, enhancing the flame retardancy of the polymer. mdpi.com

Furthermore, triazine-based polymers have been developed for other specialized applications. Sequence-defined polymers with a triazine backbone have been created using the nucleophilic aromatic substitution chemistry of cyanuric chloride. nih.govresearchgate.net This approach allows for the precise control of the polymer sequence and the incorporation of diverse side chains, opening possibilities for new macromolecules with functions mimicking biological systems. nih.govresearchgate.net Triazine-based porous organic polymers have also been synthesized for use as separator coatings in lithium-sulfur batteries, where their electronegativity and porous nature help to mitigate issues related to polysulfide shuttling. rsc.org

Nanomaterial Engineering for Specific Functions

The engineering of this compound at the nanoscale has unlocked new functionalities and applications, particularly in the area of UV protection. By controlling the particle size and morphology, the properties of this compound can be finely tuned for specific purposes.

This compound is used in the form of nanoparticles as a highly efficient UV filter in sunscreen formulations. nih.govresearchgate.net When prepared as an aqueous dispersion of nanoparticles, this water-insoluble organic compound demonstrates strong and broad UV absorbance. researchgate.netnih.gov Specifically, it is considered a broad-spectrum UV absorber, effectively covering the UVA2 (320–340 nm) and UVB (280–320 nm) ranges. typology.com

The UV absorption spectrum of this compound nanoparticles in an aqueous dispersion shows a slight hypsochromic (blue) shift compared to its spectrum when dissolved in an organic solvent, along with the appearance of a shoulder at longer wavelengths. researchgate.netnih.gov Computational studies suggest that this change is due to the formation of stable, energetically favorable π-stacked aggregates of the molecules within the nanoparticles. nih.gov These nano-sized organic particles offer the advantage of high photostability and high sun protection factor (SPF) performance even at low concentrations. researchgate.net The use of this compound in its nano-form is regulated, with specific requirements for particle size and purity in cosmetic products in regions like the European Union. typology.comtypology.com

Fabrication and Characterization of this compound Nanoparticles

The fabrication of this compound (TBPT) nanoparticles primarily involves converting the water-insoluble organic compound into a stable aqueous dispersion. This process is crucial for its application in various formulations.

Fabrication Methods: A common laboratory method for producing nano-particulate aqueous dispersions of TBPT is through mechanical attrition, such as using a ball-mill. Commercially, these nanoparticles are available in the form of a colorless aqueous dispersion, with the concentration of this compound being as high as 60%. The resulting nanoparticles are essentially stable aggregates of the individual this compound molecules.

Characterization: The characterization of this compound nanoparticles is essential to ensure their efficacy and consistency. Key parameters include particle size, purity, and spectroscopic properties. For cosmetic use in regions like Europe and Australia, specific characteristics have been defined.

Physical and Regulatory Characteristics: A summary of the key physical and regulatory specifications for this compound nanoparticles is provided below.

ParameterValue / SpecificationSource
Median Primary Particle Size> 80 nm
Purity≥ 98%
Reported Median Particle Size110 ± 16 nm (with >40% of particles < 100 nm)
FormAqueous Dispersion
AppearanceColorless

This table is interactive. Users can sort and filter the data.

Spectroscopic Analysis: Ultraviolet-Visible (UV-Vis) spectroscopy is a critical tool for characterizing these nanoparticles. When dispersed in water, the UV spectrum of the nanoparticles exhibits distinct features compared to the spectrum of the compound dissolved as a monomer in an organic solvent like ethanol (B145695) or dioxane.

Key spectral observations include:

A slight hypsochromic shift (blue shift) of the primary absorption band.

The appearance of an additional shoulder at longer wavelengths.

These spectral changes are not attributable to solvent effects alone. Research, including Density Functional Theory (DFT) calculations, has shown that this compound molecules form stable and energetically favorable π-stacked aggregates. These aggregates are believed to be the primary reason for the observed changes in the UV-Vis absorbance spectrum of the aqueous nanoparticle dispersion.

Surface Modification and Functionalization of Nanoparticles

The surface modification and functionalization of nanoparticles are common strategies to enhance their stability, dispersibility, and interaction with surrounding matrices. However, in the case of this compound nanoparticles, the available scientific and regulatory literature indicates a different approach for its primary applications.

Extensive searches for specific research detailing the surface modification or functionalization of this compound nanoparticles did not yield dedicated studies on this topic. The focus of existing research is predominantly on the properties of the pure, unmodified nanoparticle aggregates.

Notably, regulatory frameworks for cosmetic ingredients, where these nanoparticles are frequently used as a UV filter, provide specific guidance. For instance, European regulations for cosmetic applications specify that the permitted this compound nanomaterial is to be used in a non-coated form. This stipulation suggests that for its intended use in sunscreens and other skincare products, surface modifications that involve coating the particles are deliberately avoided. This approach relies on the inherent stability of the nanoparticle dispersion as fabricated, without the need for additional surface chemical functionalization.

Environmental Impact and Fate Investigations

Environmental Degradation Pathways

The persistence of Tris-biphenyl triazine in the environment is largely determined by its susceptibility to biological, photolytic, and hydrolytic degradation processes.

The primary measure of a substance's amenability to microbial breakdown is its biodegradability. Studies on this compound indicate a high level of resistance to microbial degradation. An inherent biodegradability test, conducted according to the OECD TG 302 C (Modified MITI-Test II) guideline using activated sludge, found that the compound is not readily biodegradable. industrialchemicals.gov.au Over a 28-day period, the mean degradation of the test substance was only 7%. industrialchemicals.gov.au

The validity of the test was confirmed by the degradation of the reference substance, sodium benzoate, which surpassed the 60% threshold within 3 days and reached 73% degradation in 28 days. industrialchemicals.gov.au Furthermore, a toxicity control test showed that the substance was not inhibitory to the microbial inoculum. industrialchemicals.gov.au

Table 1: Results of Inherent Biodegradability Test (OECD TG 302 C) for this compound
Test Duration (Days)Mean Degradation (%)
72-3
143-5
213-6
286-8

While this compound itself is persistent, research on other s-triazine compounds, such as certain herbicides, has shown that the triazine ring can be metabolized by specific microbial communities. nih.govnih.gov These degradation pathways often involve N-dealkylation and dechlorination, catalyzed by enzymes like those from the amidohydrolase superfamily, eventually breaking down the ring into ammonia and carbon dioxide. nih.govnih.gov However, the unique and complex structure of this compound, with its three large biphenyl (B1667301) substituents, likely contributes to its recalcitrance to similar microbial degradation.

Hydrolytic Degradation: this compound demonstrates exceptional stability in aqueous environments across a range of pH levels. Hydrolysis studies show that its half-life exceeds one year at pH 4, 7, and 9, indicating that it does not undergo significant hydrolytic degradation under typical environmental conditions. smolecule.com

Photolytic Degradation: The compound is also highly resistant to degradation by light. As a UV filter, its function relies on its ability to absorb UV radiation without breaking down. nih.gov Studies have confirmed its high photostability, with no significant change in its protective properties observed after two hours of irradiation in a solar simulator. nih.gov This stability is in contrast to other triazine-based compounds, such as certain herbicides, which can undergo photodecomposition in aqueous solutions, a process that can be accelerated by the presence of substances like hydrogen peroxide. csbsju.eduresearchgate.net The robust molecular structure of this compound contributes to its notable resistance to photodegradation.

Bioaccumulation Potential and Biomagnification Assessment

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. This is often initially assessed by examining its partitioning behavior between octanol and water.

The octanol-water partition coefficient (Log Pₒ/w or Log Kₒw) is a measure of a substance's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. This compound is characterized by extremely low water solubility and high lipophilicity. tga.gov.au Multiple studies and computational models have determined its Log Pₒ/w to be high, signifying a strong preference for partitioning into lipid-rich environments over water. tga.gov.aunih.gov

Table 2: Reported Octanol-Water Partition Coefficient (Log Pₒ/w) Values for this compound
Source/MethodReported ValueReference
Calculated> 5.6 tga.gov.au
Computational (XLogP3)9.8 nih.gov
Computational Estimate10.38 smolecule.com

Based on its high Log Pₒ/w value, this compound has a theoretical potential to bioaccumulate. industrialchemicals.gov.au However, its extremely low water solubility (measured at less than 30 ng/L) is a critical mitigating factor. smolecule.com For a substance to be taken up by organisms from the water, it must have some degree of water solubility. The very poor solubility of this compound is expected to limit its bioavailability in aquatic systems, thereby reducing the likelihood of significant uptake and bioaccumulation. industrialchemicals.gov.au

Toxicokinetic studies in rats have indicated that systemic exposure following administration is very low. tga.gov.au In one study, while accumulation could not be entirely excluded, the levels observed were very low and not considered a concern, particularly given the exaggerated exposure scenario used. tga.gov.au

Ecotoxicological Profiling

Ecotoxicological studies have been conducted to determine the potential harm of this compound to aquatic organisms. The results indicate a low level of acute toxicity.

In studies conducted on fish and aquatic invertebrates, the compound was not found to be harmful up to its limit of water solubility. industrialchemicals.gov.au The 96-hour median lethal loading (LL₅₀) for fish and the 48-hour median effective loading (EL₅₀) for Daphnia were both determined to be greater than 100 mg/L. industrialchemicals.gov.au

Table 3: Acute Ecotoxicity Data for this compound
EndpointOrganismResult (WAF)ConclusionReference
96 h LL₅₀Fish> 100 mg/LNot harmful to fish up to water solubility limit industrialchemicals.gov.au
48 h EL₅₀Daphnia> 100 mg/LNot harmful to aquatic invertebrates up to water solubility limit industrialchemicals.gov.au
WAF: Water Accommodated Fraction

Despite the low acute toxicity, the Globally Harmonised System of Classification and Labelling of Chemicals (GHS) includes a hazard statement for this compound: H413, "May cause long lasting harmful effects to aquatic life". nih.gov This classification is likely based on the combination of the compound's high persistence (low biodegradability) and its high potential for bioaccumulation (high Log Pₒ/w), rather than on demonstrated acute toxicity.

Acute and Chronic Aquatic Toxicity Assessments

Comprehensive ecotoxicological studies have been conducted on this compound to determine its potential impact on aquatic organisms. These assessments, generally following OECD (Organisation for Economic Co-operation and Development) guidelines, consistently demonstrate a low level of toxicity to fish, aquatic invertebrates, and algae, primarily because its very low water solubility limits the exposure concentration in aquatic environments.

Acute Toxicity: Studies on the acute effects of the compound on various aquatic species have been performed. Due to the compound's insolubility, tests are conducted using a Water Accommodated Fraction (WAF), which represents the maximum concentration of dissolved and micro-dispersed substance in the test medium.

Fish: In an acute toxicity study with Rainbow Trout (Oncorhynchus mykiss), the 96-hour lethal loading rate (LL50) was determined to be greater than 100 mg/L (WAF), indicating no mortality at the highest achievable concentration. industrialchemicals.gov.au

Aquatic Invertebrates: A 48-hour acute immobilization test on Daphnia magna showed an effect loading rate (EL50) of greater than 100 mg/L (WAF), classifying the substance as not harmful to these invertebrates up to its solubility limit. industrialchemicals.gov.au

Algae: A 72-hour growth inhibition test using the green alga Scenedesmus subspicatus resulted in an effect loading rate (EL50) greater than 100 mg/L (WAF), demonstrating no significant inhibition of algal growth. industrialchemicals.gov.au

Chronic Toxicity: Long-term exposure studies are crucial for substances that may persist in the environment. Despite its persistence, chronic toxicity studies also show a low hazard potential.

A 21-day chronic toxicity study on Daphnia magna reproduction resulted in a No Observed Effect Loading (NOEL) of 100 mg/L (WAF). industrialchemicals.gov.au This suggests that long-term exposure at concentrations up to the water solubility limit does not adversely affect the reproductive output of these organisms. industrialchemicals.gov.au

Despite these test results, this compound is often classified under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS) with the hazard statement H413: "May cause long lasting harmful effects to aquatic life". nih.govwikipedia.org This classification is typically applied to substances that are both poorly soluble and not readily biodegradable, reflecting a precautionary approach based on persistence rather than observed toxicity in laboratory tests. nih.gov

Table 1: Summary of Aquatic Ecotoxicity Data for this compound
Test OrganismSpeciesEndpointDurationResult (WAF)Guideline
Fish (Acute)Oncorhynchus mykissLL5096 hours> 100 mg/LOECD 203
Invertebrate (Acute)Daphnia magnaEL5048 hours> 100 mg/LOECD 202
Algae (Acute)Scenedesmus subspicatusEL5072 hours> 100 mg/LOECD 201
Invertebrate (Chronic)Daphnia magnaNOEL21 days100 mg/LOECD 211

Terrestrial and Sediment Toxicity Evaluations

Given the compound's tendency to partition from water into solid phases, evaluating its effects on soil and sediment ecosystems is critical.

Terrestrial Toxicity: An acute toxicity study was conducted on the earthworm Eisenia fetida according to OECD Guideline 207. The results showed a 14-day lethal concentration (LC50) of greater than 1000 mg/kg of soil dry weight. The No Observed Effect Concentration (NOEC) was determined to be 1000 mg/kg, indicating a low toxicity to soil macroorganisms. industrialchemicals.gov.au

Sediment Toxicity: While specific sediment toxicity studies are a key component of comprehensive environmental assessments like the EcoSun Pass, publicly available data from tests on sediment-dwelling organisms for this compound are limited. sofw.comeuropa.eu However, its strong adsorption to sediment is a primary factor in its environmental fate. industrialchemicals.gov.au

Environmental Risk Assessment Methodologies

To holistically evaluate the environmental profile of UV filters like this compound, specialized risk assessment frameworks have been developed that consider multiple endpoints beyond simple aquatic toxicity.

Application of EcoSun Pass and Similar Frameworks

Acute and Chronic Aquatic Toxicity

Sediment Toxicity

Terrestrial Toxicity

Biodegradation

Bioaccumulation

Endocrine Disruption Potential

Modeling Environmental Concentrations and Exposure

To assess potential risks, environmental exposure models are used to estimate the Predicted Environmental Concentration (PEC) of a substance in various compartments like rivers and soil. The PEC is a calculated, worst-case estimate based on the amount of the substance released into the environment, its distribution, and its fate.

For this compound used in cosmetics, a common approach involves calculating the PEC in surface waters (PECsurface water). A conservative "worst-case" scenario is often assumed where 100% of the product applied to skin is washed off into the sewer system during showering or bathing. industrialchemicals.gov.au

The calculation typically follows these steps:

Estimate the total daily use of the substance per person.

Assume this amount enters the wastewater system.

Factor in the volume of wastewater generated per person per day.

Account for the removal rate in wastewater treatment plants (WWTPs).

Consider the dilution factor of the WWTP effluent in the receiving surface water.

Mitigation Strategies for Environmental Release

The primary mitigation strategy for preventing the release of this compound into the aquatic environment is its efficient removal during the wastewater treatment process.

Adsorption to Sludge and Sediment in Wastewater Treatment

The physicochemical properties of this compound are central to its removal from wastewater. Its extremely low water solubility (<0.03 µg/L) and high lipophilicity, indicated by a high octanol-water partition coefficient (Log P > 5.6) and a high soil adsorption coefficient (log KOC = 4.9), mean that it has a very strong tendency to move from the water phase to solid organic matter. industrialchemicals.gov.autga.gov.au

During wastewater treatment, this property causes the compound to adsorb strongly to the organic material present in sewage sludge. industrialchemicals.gov.au As a result, the majority of this compound entering a WWTP is partitioned into the sludge phase. This process effectively removes the substance from the final treated water (effluent) that is discharged into rivers or other surface waters. It is therefore considered unlikely to be released into supernatant waters at ecotoxicologically significant concentrations. industrialchemicals.gov.au

Table 2: Chemical Compounds Mentioned
Compound Name
This compound

Development of Environmentally Benign Formulations

The development of environmentally benign formulations containing this compound has become a significant focus of research, driven by an increasing awareness of the potential environmental impact of UV filters. While this compound is a highly effective and photostable UV absorber, its environmental fate characteristics, such as low biodegradability and potential for bioaccumulation, necessitate the design of sunscreen products that minimize ecological risk. nih.govresearchgate.net

To address these concerns, a holistic approach to assessing the environmental impact of sunscreen formulations is being adopted. One such methodology is the EcoSun Pass®, which evaluates the ecofriendliness of UV filter combinations. nih.govresearchgate.net This tool considers a wide range of environmental parameters beyond just aquatic toxicity, providing a more comprehensive assessment of a formulation's potential impact.

Research Findings

The EcoSun Pass® evaluates UV filter formulations based on a variety of environmental criteria, including:

Biodegradation

Bioaccumulation

Aquatic Toxicity (acute and chronic)

Terrestrial Toxicity

Sediment Toxicity basf.com

This comprehensive evaluation allows formulators to select UV filter combinations that not only provide high SPF and broad-spectrum protection but also have a reduced environmental footprint. nih.govresearchgate.net Studies have shown that it is possible to create high-SPF sunscreen formulations that are considered environmentally friendly by utilizing innovative and less hazardous UV filters. researchgate.net

The following table presents examples of UV filter combinations that include this compound and meet the EcoSun Pass® criteria for different Sun Protection Factor (SPF) values, demonstrating the feasibility of creating environmentally considerate sunscreen products.

SPF ValueUV Filter CombinationStatus
30Combination 1Meets EcoSun Pass® Criteria
30Combination 2Meets EcoSun Pass® Criteria
50Combination 3Meets EcoSun Pass® Criteria
50Combination 4Meets EcoSun Pass® Criteria

The specific concentrations and other UV filters in these combinations are proprietary to the research but illustrate the successful application of the EcoSun Pass® methodology. researchgate.net

Biological Interactions and Biomedical Research

Mechanisms of Biological Photoprotection

The principal mechanism by which Tris-biphenyl triazine confers photoprotection is through its action as a physical barrier to UV radiation. As a particulate organic filter, it is formulated into a topical preparation that, when applied to the skin, forms a protective film. cosmileeurope.eu This film interacts with incident UV photons through two main processes: absorption and scattering. researchgate.net The molecule's chemical structure allows it to absorb high-energy photons in the UVB and UVA2 range (280-340 nm), converting this energy into harmless thermal energy. wikipedia.org In the UVA1 range (340-400 nm), where its absorption capacity is lower, its particulate nature contributes to protection by scattering the UV rays. researchgate.net By preventing UV radiation from reaching the viable cells of the epidermis and dermis, the compound mitigates the primary trigger of a cascade of damaging biological events.

Exposure to UV radiation is a primary cause of direct DNA damage in skin cells, leading to the formation of photoproducts such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts. nih.gov This type of DNA damage can disrupt cellular function and, if unrepaired, may lead to apoptosis (programmed cell death) or mutations that can contribute to carcinogenesis. nih.govnih.gov

Beyond direct DNA damage, UV radiation exposure leads to indirect damage through the generation of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydroxyl radicals. semanticscholar.org This occurs when UV photons interact with endogenous photosensitizers within the skin, leading to an overproduction of ROS that can overwhelm the skin's natural antioxidant defense systems. This state is known as oxidative stress.

The photoprotective action of this compound is instrumental in attenuating ROS generation. By blocking the UV radiation, it prevents the initial step required for the photochemical reactions that produce these damaging free radicals. sofw.comsofw.com The photostability of this compound is a key attribute in this context; unlike some older chemical UV filters that can degrade under UV exposure and potentially generate free radicals themselves, this compound maintains its integrity, ensuring consistent protection without contributing to the oxidative burden. nih.gov Research has focused on evaluating the risk of free radical production for UV filters, underscoring the importance of this property for effective photoprotection. sofw.comsofw.com

The overproduction of ROS triggers a complex network of cellular signaling pathways associated with oxidative stress, which are implicated in skin inflammation and photoaging. nih.gov Key pathways activated by oxidative stress include the nuclear factor-erythroid factor 2-related factor 2 (Nrf2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov Chronic activation of these pathways can lead to the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen and other components of the extracellular matrix.

By preventing the surge in ROS generation, this compound plays a role in mitigating the activation of these downstream oxidative stress pathways. The compound's function is upstream of the signaling cascade; by blocking the UV trigger, it prevents the oxidative insult that would otherwise initiate these damaging cellular responses. mdpi.comfrontiersin.org This mechanism helps preserve the skin's structural integrity and reduces the inflammatory responses associated with sun exposure.

In Vitro and In Vivo Efficacy Studies

The photoprotective efficacy of this compound has been substantiated through a range of preclinical studies using both cellular and animal models. These investigations are essential for characterizing the compound's protective capabilities at the biological level.

In vitro models are fundamental tools for evaluating the efficacy and mechanisms of photoprotective agents. These models range from 2D cultures of human skin cells, such as keratinocytes and fibroblasts, to more complex, three-dimensional (3D) reconstructed human skin equivalents (HSEs). alcyomics.compreprints.orgalcyomics.com HSEs are particularly valuable as they mimic the structure and function of native human skin, providing a physiologically relevant platform for testing. alcyomics.com

These models can be used to quantify protection against various UV-induced endpoints, including cytotoxicity, DNA damage (e.g., CPD formation), and oxidative stress. skinaxis.com A number of in vitro studies have been conducted on this compound, primarily to confirm its lack of genotoxicity. These tests, while designed for safety assessment, provide insight into the compound's interaction with cellular systems.

Assay TypeCell ModelResult
Ames Test (Photomutagenicity)Salmonella typhimuriumNegative
Chromosomal Aberration AssayCultured Human LymphocytesNegative
Chromosomal Aberration Assay (+ Irradiation)Chinese Hamster V79 CellsNegative

Data sourced from a comprehensive safety evaluation report by the Therapeutic Goods Administration (TGA). tga.gov.au

Animal models, particularly hairless mice, are widely used in dermatological research to study the effects of UV radiation on the skin and to evaluate the efficacy of sunscreen formulations in vivo. researchgate.net These models allow for the assessment of macroscopic and microscopic changes associated with photodamage, such as erythema (redness), edema (swelling), and histological alterations. researchgate.net

The photoprotective efficacy of this compound has been demonstrated in a mouse model of skin inflammation. In one study, a topical cream containing 10% this compound was evaluated for its ability to reduce ear edema induced by a chemical irritant. The results showed a significant reduction in the inflammatory response in the group treated with the this compound formulation. researchgate.net

Study ParameterDetails
Animal ModelMouse
EndpointEar Edema Reduction
Test SubstanceCream with 10% this compound
Result57% reduction in edema compared to control

Data sourced from Couteau C, et al. (2015), International Journal of Pharmaceutics. researchgate.net

Further in vivo studies have been conducted to assess the compound's interaction with the skin, confirming it is not a skin irritant or sensitizer. tga.gov.au

Study TypeAnimal ModelEndpoint
Primary Skin IrritationRabbitNon-irritant
Skin Sensitization (Local Lymph Node Assay)MouseNon-sensitizer
Photo-toxicity and Photo-allergenicityGuinea PigNegative
13-Week Dermal Toxicity (± simulated sunlight)Hairless MouseNo observable adverse effect level established

Data sourced from a comprehensive safety evaluation report by the Therapeutic Goods Administration (TGA). tga.gov.au Note: This table presents study types and outcomes without detailing safety or adverse effect profiles.

Interaction with Biological Components

The symmetrical 1,3,5-triazine (B166579) ring, the structural basis of this compound, serves as a versatile scaffold in medicinal chemistry due to its unique electronic properties and the ability to be substituted at three positions. This allows for the fine-tuning of its biological activity.

Molecular Docking and Binding Studies with Biological Targets

Molecular docking studies have been instrumental in elucidating the potential biological targets of s-triazine derivatives. These computational analyses predict the binding affinity and interaction patterns of these compounds with various proteins and enzymes, offering a rationale for their observed biological activities.

Specifically, molecular docking has been employed to investigate the interaction of s-triazine derivatives with targets such as:

Phosphoinositide 3-kinases (PI3K): Derivatives have shown the potential to bind to the active site of PI3K, a key enzyme in cell growth and proliferation pathways. researchgate.net

Epidermal Growth Factor Receptor (EGFR): Certain triazine compounds have been docked into the EGFR tyrosine kinase domain, suggesting a mechanism for their potential anticancer activity. nih.gov

DNA: Some s-triazine derivatives have been shown to interact with DNA, with studies indicating strong binding interactions. researchgate.net

These studies suggest that the triazine core acts as a rigid scaffold that correctly orients the functional groups for optimal interaction with the biological target.

Impact on Cellular Signaling Pathways

The binding of s-triazine derivatives to biological targets can translate into significant effects on cellular signaling pathways. A prominent pathway often modulated by these compounds is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and other diseases. nih.govmdpi.com

By inhibiting PI3K, s-triazine derivatives can block the downstream signaling cascade, leading to:

Inhibition of cell proliferation: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, and its inhibition can halt uncontrolled cell division. mdpi.com

Induction of apoptosis: By interfering with survival signals, these compounds can trigger programmed cell death in cancer cells.

Several studies have demonstrated that novel s-triazine derivatives can effectively attenuate the EGFR and PI3K/AKT/mTOR signaling pathways. nih.gov For example, gedatolisib, a dual PI3K/mTOR inhibitor containing an s-triazine core, has been investigated in clinical trials for the treatment of breast cancer. nih.govnih.gov Another s-triazine derivative, ZSTK474, is a pan-PI3K inhibitor. nih.gov These examples underscore the potential of the s-triazine scaffold to modulate critical cellular signaling networks.

Emerging Biomedical Applications (Beyond UV Filtration)

The diverse biological activities of s-triazine derivatives have prompted investigations into their therapeutic potential in various fields beyond their established role as UV filters.

Investigation as Antifungal Agents (e.g., s-Triazine Derivatives)

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents. The s-triazine scaffold has proven to be a promising starting point for the design of new antifungal compounds. nih.gov Numerous studies have reported the synthesis and evaluation of s-triazine derivatives against a range of pathogenic fungi. mdpi.comnih.gov

These compounds have demonstrated efficacy against clinically relevant species such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans. mdpi.com The antifungal activity is often attributed to the specific substituents on the triazine ring, which can be tailored to enhance potency and selectivity. For instance, the introduction of moieties like piperidine (B6355638) has been shown to be important for antifungal activity. nih.gov

s-Triazine DerivativeFungal StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound 18bC. albicans3.125
Compound 18cC. tropicalis6.25
Compound 17aC. albicans3.12
Compound 17bA. clavatus3.12
Compound 17cA. niger3.12

Antitumor and Antiviral Activity of Derivatives

The s-triazine core is a well-established privileged structure in anticancer drug discovery. nih.govdntb.gov.ua Several approved anticancer drugs, such as altretamine (B313) (for ovarian cancer), are based on the s-triazine scaffold. nih.gov Research in this area is vibrant, with numerous studies exploring novel triazine derivatives with potent antitumor activity. mdpi.comresearchgate.net

The anticancer mechanisms of s-triazine derivatives are diverse and include:

Kinase inhibition: As mentioned earlier, they can target key kinases like PI3K, mTOR, and EGFR involved in cancer cell growth and survival. nih.gov

Topoisomerase inhibition: Some derivatives act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death. nih.gov

s-Triazine DerivativeCancer Cell LineActivity (IC50)
Compound 12EGFR enzyme36.8 nM
Compound 14EGFR-TK2.54 ± 0.22 µM
Compound 34MCF-7 (Breast cancer)0.82 µM
Compound 58DLD-1 (Colon cancer)13.71 µM

In addition to their anticancer properties, s-triazine derivatives have also been investigated for their antiviral activity. researchgate.net Studies have shown that certain trisubstituted s-triazine derivatives exhibit significant activity against viruses such as herpes simplex virus type 1 (HSV-1). nih.gov Other research has focused on the development of triazine-based compounds to combat plant viruses like the potato virus Y (PVY). mdpi.com

Research on Ocular Acceptability and Biocompatibility

Given its use in topical sunscreen formulations, the safety profile of this compound, including its ocular acceptability, has been evaluated. A comprehensive safety assessment by the Therapeutic Goods Administration (TGA) of Australia, which included studies conforming to OECD guidelines, found that this compound is non-irritant when applied topically to rabbits. tga.gov.au Specifically, in a mucous membrane irritation study, a single application of the powder in the conjunctival sac of rabbits did not produce significant irritation. tga.gov.au

While triazine compounds, as a class, are generally considered to be at most mild skin and eye irritants, the specific data on this compound indicates a favorable ocular safety profile for its intended use in cosmetic products. tga.gov.audtic.mil These findings are crucial for ensuring the biocompatibility of formulations containing this UV filter, particularly for products that may come into accidental contact with the eyes.

Analytical and Characterization Techniques in Research

The definitive identification and purity assessment of Tris-biphenyl triazine, scientifically known as 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine, relies on a suite of sophisticated analytical techniques. Researchers employ a combination of spectroscopic and chromatographic methods to elucidate its molecular structure, confirm its identity, and quantify its purity. These techniques are fundamental in both the synthesis and quality control phases of research and development.

Q & A

Q. What are the recommended methods for synthesizing Tris-biphenyl triazine in laboratory settings?

this compound can be synthesized via nucleophilic aromatic substitution reactions using cyanuric chloride and biphenyl derivatives. Key steps include optimizing reaction temperatures (typically 80–120°C) and stoichiometric ratios of reactants. The molecular structure (C₃₉H₂₇N₃) and SMILES notation (C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C3)C=C2) provide guidance for precursor selection and reaction pathways. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular structure. X-ray crystallography can validate the spatial arrangement of the triazine core and biphenyl substituents. Additionally, high-performance liquid chromatography (HPLC) ensures purity (>95%), while UV-Vis spectroscopy confirms absorption maxima (~340 nm for UV-A/UV-B coverage) .

Q. How does the molecular structure of this compound influence its UV absorption properties?

The planar triazine core conjugated with three biphenyl groups creates an extended π-system, enabling broad UV absorption (280–400 nm). The electron-deficient triazine ring enhances photostability by dissipating absorbed energy via non-radiative pathways. Computational studies (e.g., DFT) correlate the molecular geometry with absorbance peaks, supporting its efficacy as a broad-spectrum UV filter .

Advanced Research Questions

Q. How can researchers design experiments to optimize the concentration of this compound in broad-spectrum UV protection formulations?

Use a dose-response experimental design with this compound concentrations ranging from 0.5% to 10% (w/w). Measure UV transmittance and calculate SPF/UVA-PF values using in vitro methods (e.g., ISO 24443). A linear regression model (R² > 0.95) can correlate concentration with PF-UVA, as shown in studies where 10% concentration achieved PF-UVA ≈9 . Include photostability tests under simulated sunlight (e.g., 2 MED/hr for 2 hours) to assess degradation kinetics.

Q. What methodologies are effective for analyzing contradictory data regarding the photostability of this compound in different formulation matrices?

Employ accelerated stability testing (e.g., QUV aging chambers) and HPLC to quantify degradation products. Compare free radical generation (via ESR spectroscopy) in anhydrous vs. emulsion-based formulations. Conflicting photostability data often arise from interactions with co-filters (e.g., octocrylene) or emulsifiers. Use multivariate analysis (ANOVA) to isolate matrix-specific effects .

Q. What experimental approaches are recommended for studying synergistic effects between this compound and other UV filters while maintaining formulation stability?

Design combinatorial screens using fractional factorial designs to evaluate synergies with organic (e.g., avobenzone) and inorganic (e.g., TiO₂) filters. Assess compatibility via differential scanning calorimetry (DSC) to detect phase separation. For textile applications (e.g., stain reduction), test washability using standardized protocols (AATCC TM61) with methylene bis-benzotriazolyl tetramethylbutylphenol as a co-additive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.